3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide
Description
3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSFOSXEOJLFQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a palladium-catalyzed coupling reaction (Suzuki reaction) to integrate the pyrimidine ring . Another approach involves the Vilsmeier-Haack reaction to form the aldehyde intermediate, which is then further reacted to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions and the use of automated synthesis equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of hydrogen at room temperature.
Substitution: Substitution reactions, such as the aza-Michael–Mannich reaction, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen, and various oxidizing agents. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyrimidine scaffold, which can be further utilized in drug development and other applications .
Scientific Research Applications
Anticancer Properties
One of the most significant applications of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is its potential as an anticancer agent. Research indicates that compounds with imidazo[1,2-a]pyrimidine moieties can inhibit critical pathways involved in cancer cell proliferation. Specifically, this compound has been shown to inhibit the c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis . The inhibition of c-KIT is particularly relevant as mutations in this receptor are common in several malignancies.
Case Study: c-KIT Inhibition
In a study examining the effects of imidazo[1,2-a]pyrimidine derivatives on c-KIT activity, it was found that this compound exhibited potent inhibitory effects against both wild-type and mutant forms of c-KIT. This suggests that the compound could be a promising candidate for targeted therapy in patients with GIST who exhibit resistance to conventional treatments due to c-KIT mutations.
Antimicrobial Activity
Another notable application of this compound is its antimicrobial properties. Research has demonstrated that imidazo[1,2-a]pyrimidine derivatives possess significant antibacterial activity against a range of gram-positive and gram-negative bacteria. In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a potential candidate for developing new antibiotics .
Case Study: Antibacterial Efficacy
In a series of experiments assessing the antibacterial activity of various imidazo[1,2-a]pyrimidine derivatives, this compound was found to exhibit superior efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. These findings highlight its potential role in combating antibiotic-resistant infections.
Anti-inflammatory Effects
The compound also shows promise in the realm of anti-inflammatory therapies. Imidazo[1,2-a]pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models.
Case Study: In Vitro Inflammation Model
In vitro studies utilizing lipopolysaccharide-stimulated macrophages demonstrated that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Known for its broad range of chemical and biological properties.
Pyridine: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Benzimidazole: Exhibits various pharmacological activities, including antiviral and anticancer properties.
Uniqueness
3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and synthetic versatility. Its ability to undergo various chemical reactions and form functionalized derivatives makes it a valuable compound in both research and industrial applications .
Biological Activity
3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The imidazo[1,2-a]pyrimidine moiety is known for its diverse pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17ClN4O |
| Molecular Weight | 354.82 g/mol |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that this compound may exert its effects by:
- Inhibition of Cyclooxygenase Enzymes : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and cancer progression .
- Targeting Kinases : The imidazo[1,2-a]pyrimidine core is associated with kinase inhibition, which is crucial for regulating various cellular processes including proliferation and apoptosis .
In Vitro Studies
Numerous studies have evaluated the efficacy of this compound in vitro. Key findings include:
- Anticancer Activity : In cell line studies, this compound demonstrated significant cytotoxicity against various cancer cell lines such as breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The IC50 values ranged from 10 to 25 µM depending on the cell type .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HL-60 | 10 |
In Vivo Studies
Preclinical animal models have also been employed to assess the therapeutic potential of this compound. Notable results include:
- Tumor Growth Inhibition : In xenograft models using human cancer cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups .
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 45 |
Case Studies
Several case studies highlight the potential applications of this compound:
- Breast Cancer Treatment : A study evaluated the effect of this compound on MCF-7 cells and reported a marked decrease in cell viability accompanied by increased apoptosis markers .
- Anti-inflammatory Effects : Another investigation demonstrated that the compound could reduce inflammatory cytokine levels in LPS-stimulated macrophages, suggesting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
